molecular formula C10H10ClNO4 B6336446 1-(5-Chloro-2-methoxy-4-methyl-3-nitrophenyl)-ethanone CAS No. 685892-19-7

1-(5-Chloro-2-methoxy-4-methyl-3-nitrophenyl)-ethanone

Cat. No. B6336446
M. Wt: 243.64 g/mol
InChI Key: UTVZRENLZWGEAO-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This would involve an examination of the compound’s molecular structure, including its atomic arrangement and any functional groups present.



Chemical Reactions Analysis

This would involve a study of the chemical reactions the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This would involve a study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Advanced Oxidation Processes for Water Treatment

Advanced Oxidation Processes (AOPs) are crucial for degrading recalcitrant compounds in water, addressing water scarcity and environmental contamination. Research highlights the use of AOPs in treating acetaminophen, a common pharmaceutical, from aqueous media, revealing various by-products, mechanisms, and biotoxicity. This study underscores the potential of AOPs in enhancing water treatment technologies, which could be applicable for compounds similar in structure or reactivity to 1-(5-Chloro-2-methoxy-4-methyl-3-nitrophenyl)-ethanone (Qutob et al., 2022).

Role in Antioxidant Activities

Chromones and their derivatives, structurally related to 1-(5-Chloro-2-methoxy-4-methyl-3-nitrophenyl)-ethanone, exhibit significant antioxidant properties, which are essential for inhibiting or delaying cell impairment that leads to various diseases. These properties are linked to the presence of specific functional groups, indicating the potential of such compounds in developing antioxidant therapies (Yadav et al., 2014).

Chemosensor Development

Compounds based on 4-methyl-2,6-diformylphenol, related to the chemical structure of interest, are utilized in creating chemosensors for detecting various analytes, showcasing high selectivity and sensitivity. This application is vital for environmental monitoring, clinical diagnostics, and research, emphasizing the chemical's utility in sensor technology (Roy, 2021).

Atmospheric Chemistry of Nitrophenols

The atmospheric occurrence and transformation of nitrophenols, which share functional groups with 1-(5-Chloro-2-methoxy-4-methyl-3-nitrophenyl)-ethanone, have been extensively reviewed. Understanding the sources, reactions, and environmental impacts of nitrophenols enhances our knowledge of atmospheric chemistry and pollution, contributing to better air quality management strategies (Harrison et al., 2005).

Enzymatic Degradation of Organic Pollutants

Enzymes, in combination with redox mediators, have been explored for the degradation of recalcitrant organic pollutants. Such enzymatic approaches, potentially involving compounds with similar structures or reactivities as 1-(5-Chloro-2-methoxy-4-methyl-3-nitrophenyl)-ethanone, offer a promising solution for treating industrial wastewater and mitigating environmental pollution (Husain & Husain, 2007).

Safety And Hazards

This would involve an examination of the compound’s safety profile, including its toxicity, flammability, and any precautions that need to be taken when handling it.


Future Directions

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Please consult with a qualified professional or refer to specific scientific literature for more detailed and accurate information.


properties

IUPAC Name

1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO4/c1-5-8(11)4-7(6(2)13)10(16-3)9(5)12(14)15/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVZRENLZWGEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1[N+](=O)[O-])OC)C(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401215860
Record name 1-(5-Chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401215860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone

CAS RN

685892-19-7
Record name 1-(5-Chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=685892-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401215860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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